molecular formula C14H22N2O B4389637 N-benzyl-N,N',N'-triethylurea

N-benzyl-N,N',N'-triethylurea

Cat. No. B4389637
M. Wt: 234.34 g/mol
InChI Key: ICZCGQYOKCNCAN-UHFFFAOYSA-N
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Description

N-benzyl-N,N',N'-triethylurea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BTEU and is a urea derivative that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BTEU is not fully understood, but it is believed to act as a competitive inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. By inhibiting this enzyme, BTEU is thought to increase the levels of acetylcholine in the brain, which can have a variety of biochemical and physiological effects.
Biochemical and physiological effects:
BTEU has been shown to have a variety of biochemical and physiological effects, including anticholinesterase activity, anticonvulsant activity, and antihypertensive activity. BTEU has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using BTEU in lab experiments is its high purity and stability. BTEU is also relatively easy to synthesize, which makes it a cost-effective reagent for scientific research. However, one of the limitations of using BTEU is its potential toxicity. BTEU has been shown to have toxic effects on the liver and kidneys, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of BTEU. One area of research is the development of new urea derivatives based on BTEU. These derivatives could have potential applications in drug discovery and development. Another area of research is the investigation of the mechanism of action of BTEU. Further studies are needed to fully understand how BTEU interacts with acetylcholinesterase and other enzymes in the nervous system. Finally, there is a need for more studies on the safety and toxicity of BTEU, particularly in regards to its potential use in humans.
Conclusion:
In conclusion, BTEU is a urea derivative that has been studied for its potential applications in scientific research. The synthesis method of BTEU involves the reaction of benzyl isocyanate with triethylamine in the presence of a solvent. BTEU has been shown to have a variety of biochemical and physiological effects, including anticholinesterase activity, anticonvulsant activity, and antihypertensive activity. BTEU has potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. While BTEU has several advantages as a reagent for scientific research, it also has limitations in regards to its toxicity. Further studies are needed to fully understand the potential applications and limitations of BTEU.

Scientific Research Applications

BTEU has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary applications of BTEU is as a reagent for the synthesis of other compounds. BTEU has been used as a starting material for the synthesis of a variety of urea derivatives, which have been shown to have potential applications in drug discovery and development.

properties

IUPAC Name

1-benzyl-1,3,3-triethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-4-15(5-2)14(17)16(6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZCGQYOKCNCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N(CC)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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